molecular formula C10H5F3N4 B1621458 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 7089-17-0

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile

Cat. No.: B1621458
CAS No.: 7089-17-0
M. Wt: 238.17 g/mol
InChI Key: VFGZASZXLDMQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is an organic compound with the molecular formula C₁₀H₅F₃N₄ It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazono group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with malononitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a high-purity product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the hydrazono group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-[4-(Methyl)phenyl]hydrazono)malononitrile
  • 2-(2-[4-(Chloromethyl)phenyl]hydrazono)malononitrile
  • 2-(2-[4-(Fluoromethyl)phenyl]hydrazono)malononitrile

Uniqueness

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)7-1-3-8(4-2-7)16-17-9(5-14)6-15/h1-4,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGZASZXLDMQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381823
Record name [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7089-17-0
Record name [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Reactant of Route 2
Reactant of Route 2
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Reactant of Route 3
Reactant of Route 3
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Reactant of Route 4
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile
Reactant of Route 6
2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.